molecular formula C12H15ClN6O2 B4337980 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4337980
M. Wt: 310.74 g/mol
InChI Key: FJRZRGOJLAZGID-UHFFFAOYSA-N
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Description

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl chloroformate to form an intermediate, which is then reacted with 1-ethyl-1H-pyrazole-5-carboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Chemical Reactions Analysis

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

    4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.

    4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the amide and ethyl groups, making it less complex.

    1-ethyl-3-methyl-4-chloro-1H-pyrazole-5-carboxamide: Similar structure but with different substitution patterns.

These comparisons highlight the unique structural features and potential pharmacological activities of this compound.

Properties

IUPAC Name

4-[[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]amino]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O2/c1-3-19-11(12(14)21)9(4-15-19)16-10(20)6-18-5-8(13)7(2)17-18/h4-5H,3,6H2,1-2H3,(H2,14,21)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRZRGOJLAZGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CN2C=C(C(=N2)C)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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